molecular formula C13H14N2O B13635696 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde

4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde

Cat. No.: B13635696
M. Wt: 214.26 g/mol
InChI Key: HUEBGQCKTDYEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde is a heterocyclic compound that features a pyrazole ring attached to a benzaldehyde moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both the pyrazole and benzaldehyde functional groups allows for a wide range of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde typically involves the condensation of 3,5-dimethylpyrazole with 3-methylbenzaldehyde. This reaction can be catalyzed by acidic or basic conditions, often using solvents such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzoic acid.

    Reduction: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its biological activity.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The aldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

    3,5-Dimethyl-1h-pyrazole: Lacks the benzaldehyde moiety but shares the pyrazole ring structure.

    3-Methylbenzaldehyde: Lacks the pyrazole ring but shares the benzaldehyde moiety.

    4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzaldehyde: Similar structure but without the methyl group on the benzaldehyde ring.

Uniqueness: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-methylbenzaldehyde is unique due to the presence of both the pyrazole ring and the methyl-substituted benzaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-3-methylbenzaldehyde

InChI

InChI=1S/C13H14N2O/c1-9-6-12(8-16)4-5-13(9)15-11(3)7-10(2)14-15/h4-8H,1-3H3

InChI Key

HUEBGQCKTDYEOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)C=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.